Boc-DL-phenylalanine methyl ester

Chiral purity Identity testing Racemic certification

This racemic, doubly protected amino acid (Boc/OMe, MW 279.33) is essential for chiral resolution & racemization studies. Unlike L/D enantiomers, it serves as a null-standard for HPLC method development & system suitability tests. Its orthogonal protection enables iterative solid-phase synthesis. Purchase ensures a two-parameter identity check via zero optical rotation & mp 36–40 °C.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 19901-50-9
Cat. No. B3060216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-phenylalanine methyl ester
CAS19901-50-9
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)
InChIKeySDSWSVBXRBXPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-DL-phenylalanine methyl ester (CAS 19901-50-9): Procurement-Grade Identification and Key Physicochemical Benchmarks


Boc-DL-phenylalanine methyl ester (CAS 19901-50-9) is a racemic, doubly protected amino acid derivative of the C₁₅H₂₁NO₄ scaffold (MW 279.33 g/mol) bearing an acid-labile tert-butoxycarbonyl (Boc) α-amino protecting group and a methyl ester C-terminal cap . This compound serves as a key synthetic intermediate in both solution- and solid-phase peptide chemistries, where its orthogonal Boc/OMe protection enables iterative N-terminal deprotection under mild acidic conditions (e.g., TFA/DCM) while retaining the C-terminal ester for subsequent coupling or hydrolysis . Unlike its single-enantiomer counterparts (Boc-L-Phe-OMe, CAS 51987-73-6; Boc-D-Phe-OMe, CAS 77119-84-7), the DL-form provides a racemic mixture that is explicitly indicated for stereochemical studies, chiral resolution method development, and applications where enantiopurity is not required or where diastereomeric product mixtures are desirable.

Why Generic Substitution of Boc-DL-phenylalanine methyl ester (CAS 19901-50-9) with Enantiopure or Differently Protected Analogs Introduces Quantifiable Risk


Substituting Boc-DL-phenylalanine methyl ester with enantiopure Boc-L-Phe-OMe or Boc-D-Phe-OMe alters the stereochemical composition of the reaction mixture, which can lead to divergent diastereomeric outcomes in peptide coupling, altered crystallization behavior, and invalidated chiral HPLC calibration . Similarly, replacing the methyl ester with a free acid (Boc-DL-Phe-OH) removes the C-terminal protecting group, necessitating re-optimization of coupling activation strategies and potentially reducing solubility in aprotic organic media. Switching the protecting group chemistry—for example, to Fmoc-DL-Phe-OMe—introduces base-lability instead of acid-lability, demanding a complete reconfiguration of the synthetic protocol and resin compatibility [1]. These are not trivial swaps; they constitute distinct chemical entities with documented differences in physical form, thermal behavior, and orthogonal deprotection kinetics that directly affect experimental reproducibility and procurement specifications.

Boc-DL-phenylalanine methyl ester (CAS 19901-50-9): Quantitative Evidence for Differentiated Selection vs. Closest Analogs


Zero Optical Rotation as a Verified Identity Marker vs. Single Enantiomers

Boc-DL-phenylalanine methyl ester is a true racemate exhibiting zero net optical rotation by polarimetry, in contrast to the single enantiomers which display measurable specific rotations. Commercial Boc-L-Phe-OMe (CAS 51987-73-6) is specified at [α]²²/D = +4.0° (c = 2, methanol) , while Boc-D-Phe-OMe (CAS 77119-84-7) is reported at [α]²⁰/D = +3.8° ± 0.5° (c = 2% in MeOH) or −54° (c = 0.25, chloroform) . The DL-form's null optical rotation serves both as a decisive identity confirmation and as a critical quality-control gate against accidental enantiomeric enrichment during storage or handling.

Chiral purity Identity testing Racemic certification

Melting Point Depression Relative to the Free Acid Form

The methyl ester derivative exhibits a substantially lower melting point compared to the corresponding free acid. Boc-DL-phenylalanine methyl ester is reported with a melting range of 36–40 °C , whereas Boc-DL-phenylalanine (free acid, CAS 4530-18-1) melts at 145–151 °C . This ~110 °C depression is attributable to the absence of intermolecular hydrogen-bonding via the free carboxyl group, which is blocked as the methyl ester. The lower melting point confirms the ester form and enables low-temperature processing (e.g., freeze-drying compatibility, cold Storage stability assessment).

Thermal characterization Purity assay Physical form

Predicted Aqueous Solubility and LogP Distinct from the Free Acid Form

Computationally predicted water solubility for Boc-DL-phenylalanine methyl ester is approximately 17.11 mg/L (25 °C, WSKOW v1.41 estimate), with a Log Kow of 3.48 . In contrast, the free acid Boc-DL-phenylalanine is substantially more water-soluble due to its ionizable carboxyl group (pKa ~3–4), with the single-enantiomer Boc-L-Phe-OH reported soluble in methanol, dichloromethane, DMF, and N-methyl-2-pyrrolidone but also showing appreciable aqueous solubility under basic conditions . The methyl ester's ~2-order-of-magnitude lower aqueous solubility and higher logP directly impacts liquid-liquid extraction recovery during aqueous workup.

Solubility profiling Formulation Extraction efficiency

Acid-Labile Boc Deprotection Orthogonality vs. Base-Labile Fmoc Strategy

The Boc group on Boc-DL-phenylalanine methyl ester undergoes rapid, quantitative cleavage in neat TFA or TFA/DCM mixtures at 0 °C to room temperature within 15–60 minutes, whereas the Fmoc group on Fmoc-DL-Phe-OMe requires 20% piperidine in DMF for removal [1][2]. This differential lability is the defining orthogonality used to select Boc- or Fmoc-based SPPS strategies. Boc chemistry typically employs HF or TFMSA for final resin cleavage, while Fmoc chemistry uses TFA; the choice of N-terminal protecting group thus dictates the entire downstream synthetic and safety infrastructure. Additionally, Boc protection is stable to the basic conditions used for Fmoc removal, enabling orthogonal dual-protection schemes when both amines are present.

Protecting group strategy SPPS compatibility Orthogonal deprotection

Racemic Substrate for Enzymatic Kinetic Resolution: Demonstrated Feasibility with N-Boc-Phenylalanine Esters

Racemic N-Boc-phenylalanine activated esters (e.g., 4-nitrophenyl ester, Boc-Phe-ONp) have been subjected to nearly perfect enzymatic kinetic resolution using apomyoglobin, achieving enantioselective hydrolysis [1][2]. A structurally analogous racemic Boc-protected phenylalanine derivative, rac-N-Boc-phenylalanine ethyl thioester, has been resolved via Alcalase-catalyzed dynamic kinetic resolution, yielding (S)-N-Boc-phenylalanine amide in high enantiomeric excess [3]. While direct data on Boc-DL-Phe-OMe as a substrate are unavailable, the methyl ester racemate represents the most straightforward entry point for developing analogous resolution protocols, as the methyl ester can serve as a precursor to more activated ester substrates or be used directly with esterases.

Kinetic resolution Biocatalysis Enantiomeric excess

Chromatographic Differentiation: Distinct Retention and Separation Factors on Chiral Stationary Phases

The racemic nature of Boc-DL-phenylalanine methyl ester makes it an essential calibrant and method-development standard for chiral HPLC. Phenylalanine enantiomers on chemically bonded chiral stationary phases have been resolved with separation factors (α) ranging from 2.8 to 4.6 depending on derivatization and mobile-phase composition [1]. The DL-form provides a single chromatographic injection from which both enantiomer retention times, peak resolution (Rₛ), and separation factor (α) can be simultaneously determined, in contrast to the single-enantiomer forms which require separate injections or spiking experiments to establish the elution order. For N-Boc-protected amino acid esters specifically, baseline resolution on polysaccharide-based chiral columns (e.g., Chiralpak IA/IB, amylose tris(3,5-dimethylphenylcarbamate)) is routinely achievable with hexane/2-propanol mobile phases.

Chiral HPLC Enantiomeric separation Method development

Optimal Research and Industrial Application Scenarios for Boc-DL-phenylalanine methyl ester (CAS 19901-50-9) Based on Quantitative Differentiation Evidence


Chiral HPLC Method Development and Enantiomeric Purity Validation

The null optical rotation and racemic composition of Boc-DL-Phe-OMe make it the ideal reference standard for developing chiral HPLC or SFC methods aimed at separating N-Boc-phenylalanine methyl ester enantiomers. A single injection yields both L- and D-peaks, enabling direct measurement of retention factors (k'), separation factor (α), and resolution (Rₛ) without requiring separate enantiopure standards . This is particularly valuable in quality control environments where incoming Boc-L-Phe-OMe or Boc-D-Phe-OMe batches must be certified for enantiomeric purity; the DL-form serves as the system suitability test mixture. The predicted low aqueous solubility (~17 mg/L) of the methyl ester further simplifies sample preparation for normal-phase chiral separations, as the compound dissolves readily in hexane/2-propanol mobile phases .

Stereochemical Probe in Solution-Phase Peptide Coupling

When Boc-DL-Phe-OMe is coupled to an enantiopure amino acid or peptide fragment, it produces a diastereomeric product mixture whose ratio (dr) can be quantified by ¹H NMR or HPLC. This enables direct measurement of racemization occurring during the coupling step itself—a critical parameter for optimizing coupling reagents, bases, and solvent systems . The orthogonal Boc/OMe protection allows the Boc group to be removed post-coupling to expose the free amine for further chain elongation, while the C-terminal methyl ester remains intact, providing flexibility in sequential synthesis strategies that is not possible with a free acid or with Fmoc-based protection . The melting point range of 36–40 °C for the methyl ester, versus 145–151 °C for the free acid, provides a rapid thermal identity check after coupling and workup .

Biocatalytic Resolution Feasibility Screening with Esterase/Lipase Panels

Although direct kinetic resolution data on Boc-DL-Phe-OMe are sparse, the established precedent of nearly perfect enantioselective hydrolysis of racemic N-Boc-phenylalanine 4-nitrophenyl ester (Boc-DL-Phe-ONp) by apomyoglobin, and Alcalase-mediated dynamic kinetic resolution of racemic Boc-Phe-SEt, demonstrates that the Boc-Phe scaffold is amenable to enzymatic resolution . Boc-DL-Phe-OMe serves as the entry-level racemic substrate for screening panels of commercial lipases and esterases; active hits can then be optimized with the methyl ester itself or with more activated ester derivatives. The racemic form is preferred here because both enantiomers are present at equimolar concentration, allowing simultaneous determination of enantioselectivity (E-value) from a single reaction monitoring experiment .

Calibration Standard for Polarimetric Identity Testing in Multi-Derivative Inventory Management

Laboratories that maintain inventories of multiple Boc-phenylalanine derivatives (free acid, methyl ester, L-enantiomer, D-enantiomer, DL-racemate) face a non-trivial risk of mislabeling or cross-contamination. The zero optical rotation of Boc-DL-Phe-OMe provides a binary, instrument-based identity check that distinguishes it unambiguously from the optically active single enantiomers: Boc-L-Phe-OMe ([α]²²/D = +4.0°, c = 2 in methanol) and Boc-D-Phe-OMe ([α]²⁰/D = +3.8° ± 0.5° in MeOH) . Combined with melting point verification (36–40 °C for the ester vs. 145–151 °C for the free acid), a two-parameter identity confirmation can be completed in under 10 minutes using standard benchtop instrumentation, significantly reducing the risk of costly synthetic errors caused by using the wrong derivative .

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